![molecular formula C5H6F6O2 B1202198 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane CAS No. 58109-33-4](/img/structure/B1202198.png)
1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane
Overview
Description
“1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane” is an organofluorine compound. Its molecular formula is C4H5F5O, with an average mass of 164.074 Da and a monoisotopic mass of 164.026062 Da .
Molecular Structure Analysis
The molecular structure of “1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane” consists of 4 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³. It has a boiling point of 55.8±35.0 °C at 760 mmHg. The vapour pressure is 246.0±0.1 mmHg at 25°C. The enthalpy of vaporization is 28.6±3.0 kJ/mol. The flash point is -7.6±21.8 °C. The index of refraction is 1.285. The molar refractivity is 23.0±0.3 cm³ .Scientific Research Applications
Enantiomeric Analysis and Degradation Study : Compound B is a degradation product of the anesthetic Sevoflurane. It has been studied for its absolute configuration and conformational properties using vibrational circular dichroism and density functional theory (Wang et al., 2002). This research is crucial for understanding the chemical behavior of this compound in medical applications.
NMR Enantiodiscrimination : The compound's enantiomers have been efficiently differentiated using NMR spectroscopy. This differentiation is significant in the context of chiral degradation products of inhalation anesthetics like Sevoflurane (Uccello-Barretta et al., 2006).
Structural and Thermodynamic Investigations : Studies have been conducted on the unusual enantiomeric separation of Compound B using gas chromatography and various cyclodextrins. These investigations are key to understanding the molecular interactions and thermodynamics involved in the separation process (Bogdanski et al., 2008).
Toxicity and Metabolism Studies : Research on the fate and toxicity of derivatives of Compound A (related to Compound B) in rats, and their metabolism pathways, sheds light on the biological interactions and potential risks associated with exposure to these compounds (Uttamsingh et al., 1998).
Biotransformation Studies : Studies on the cysteine conjugate beta-lyase-dependent biotransformation of the cysteine S-conjugates of Compound A have been conducted to understand the biochemical pathways involved in the metabolism of these compounds (Iyer & Anders, 1997).
properties
IUPAC Name |
1,1,1,3,3-pentafluoro-2-(fluoromethoxy)-3-methoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O2/c1-12-5(10,11)3(13-2-6)4(7,8)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRCVFXPLMQPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)OCF)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973689 | |
Record name | 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58109-33-4 | |
Record name | Fluoromethyl 2-methoxy-2,2-difluoro-1-(trifluoromethyl)ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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